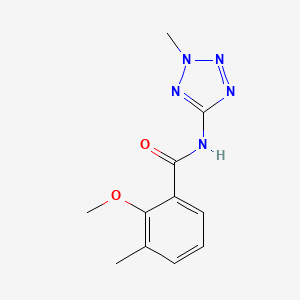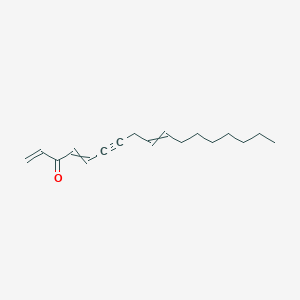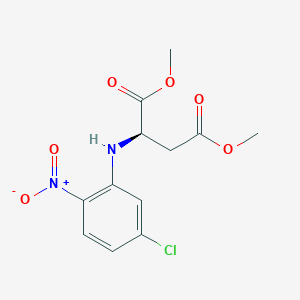![molecular formula C20H33NO2 B12534988 (5S,7S)-7-[(Benzyloxy)amino]tridec-11-en-5-ol CAS No. 849436-36-8](/img/structure/B12534988.png)
(5S,7S)-7-[(Benzyloxy)amino]tridec-11-en-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5S,7S)-7-[(Benzyloxy)amino]tridec-11-en-5-ol is an organic compound with a complex structure that includes a benzyloxy group, an amino group, and a tridec-11-en-5-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5S,7S)-7-[(Benzyloxy)amino]tridec-11-en-5-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is the use of a benzyloxyamine derivative, which is reacted with a tridec-11-en-5-ol precursor under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the correct stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(5S,7S)-7-[(Benzyloxy)amino]tridec-11-en-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: The benzyloxy and amino groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
(5S,7S)-7-[(Benzyloxy)amino]tridec-11-en-5-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme interactions, protein binding, and cellular processes.
Industry: It can be used in the production of specialty chemicals, materials science, and other industrial applications.
Mecanismo De Acción
The mechanism of action of (5S,7S)-7-[(Benzyloxy)amino]tridec-11-en-5-ol involves its interaction with specific molecular targets. The benzyloxy and amino groups can form hydrogen bonds and other interactions with proteins, enzymes, or receptors, influencing their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
(5S,7S)-7-[(Methoxy)amino]tridec-11-en-5-ol: Similar structure but with a methoxy group instead of a benzyloxy group.
(5S,7S)-7-[(Ethoxy)amino]tridec-11-en-5-ol: Similar structure but with an ethoxy group instead of a benzyloxy group.
Uniqueness
The presence of the benzyloxy group in (5S,7S)-7-[(Benzyloxy)amino]tridec-11-en-5-ol provides unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may offer advantages in certain applications.
Propiedades
Número CAS |
849436-36-8 |
|---|---|
Fórmula molecular |
C20H33NO2 |
Peso molecular |
319.5 g/mol |
Nombre IUPAC |
(5S,7S)-7-(phenylmethoxyamino)tridec-11-en-5-ol |
InChI |
InChI=1S/C20H33NO2/c1-3-5-7-11-14-19(16-20(22)15-6-4-2)21-23-17-18-12-9-8-10-13-18/h3,5,8-10,12-13,19-22H,4,6-7,11,14-17H2,1-2H3/t19-,20-/m0/s1 |
Clave InChI |
LCDVJEJGQQSOQX-PMACEKPBSA-N |
SMILES isomérico |
CCCC[C@@H](C[C@H](CCCC=CC)NOCC1=CC=CC=C1)O |
SMILES canónico |
CCCCC(CC(CCCC=CC)NOCC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-2-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12534944.png)
![1-[(3-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12534950.png)

![Tert-butyl [(2-amino-1,3-thiazol-5-yl)methyl]carbamate](/img/structure/B12534981.png)
![2-Furancarboxamide, 5-nitro-N-[4-[4-(2-pyridinyl)-1-piperazinyl]phenyl]-](/img/structure/B12534982.png)

![Benzonitrile, 5-[ethyl(2-methyl-2-propenyl)amino]-2-nitro-](/img/structure/B12534997.png)
![L-Phenylalanine, (4R)-1-[(3-cyanophenyl)sulfonyl]-4-(cyclobutylamino)-L-prolyl-4-[[(3,5-dichloro-4-pyridinyl)carbonyl]amino]-, ethyl ester](/img/structure/B12534998.png)
![3'-(Aminomethyl)-[1,1'-biphenyl]-4-ol](/img/structure/B12535003.png)
![3-Ethoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde](/img/structure/B12535008.png)
